molecular formula C24H19NO4 B12461787 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate CAS No. 1212300-42-9

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate

Cat. No.: B12461787
CAS No.: 1212300-42-9
M. Wt: 385.4 g/mol
InChI Key: UNQUFGCQLAOGRU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate is a structurally complex compound featuring a bicyclic isoindole-1,3-dione core fused with a cyclopropane ring and an etheno bridge. The molecule includes a phenyl benzoate ester substituent at the 2-position of the isoindole-dione scaffold. This compound belongs to a class of derivatives derived from maleimide-based heterocycles, which are notable for their biological activity, particularly as antiviral and enzyme-inhibiting agents .

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between the isoindole-dione precursor and substituted phenyl benzoate derivatives under reflux conditions with catalysts such as potassium carbonate . Its structural complexity and stereochemistry (R/S configurations at bridgehead carbons) are critical for interactions with biological targets, such as viral proteins or reverse transcriptases .

Properties

CAS No.

1212300-42-9

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] benzoate

InChI

InChI=1S/C24H19NO4/c26-22-20-14-10-11-15(17-12-16(14)17)21(20)23(27)25(22)18-8-4-5-9-19(18)29-24(28)13-6-2-1-3-7-13/h1-11,14-17,20-21H,12H2

InChI Key

UNQUFGCQLAOGRU-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as ethyl 3-(2,4-dioxocyclohexyl)propanoate, followed by selective amidation and deprotective-cyclization . The reaction conditions often involve the use of mild bases and solvents like methanol or ethanol to facilitate the cyclization and amidation processes.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted benzoate esters .

Scientific Research Applications

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .

Comparison with Similar Compounds

Key Observations :

  • Tecovirimat (ST-246) is the most clinically advanced analogue, with proven efficacy against orthopoxviruses. Its 4-trifluoromethylbenzamide group enhances lipophilicity and target binding .
  • Ester-linked derivatives (e.g., phenyl benzoates) generally show reduced antiviral activity compared to amide-based analogues like ST-244. This is attributed to decreased metabolic stability and bioavailability due to ester hydrolysis .
  • Electron-withdrawing substituents (e.g., nitro, bromo, chloro) improve antiviral potency by enhancing electrophilic interactions with viral proteins .

Physicochemical and Pharmacokinetic Properties

Property 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2-yl)phenyl Benzoate Tecovirimat (ST-246) 2-(4-Methylphenyl)-2-oxoethyl benzoate (CAS 6625-49-6)
Molecular Weight (g/mol) ~441 (estimated) 376.33 441.48
LogP (lipophilicity) ~3.5 (predicted) 3.1 (experimental) 4.2 (predicted)
Aqueous Solubility Low (structural analogs poorly soluble) Moderate (31% oral) Very low
Metabolic Stability Susceptible to esterase hydrolysis High (amide stable) Low (ester hydrolysis)
Bioactivity Limited data; likely inferior to ST-246 EC₅₀ = 0.010 µM Not reported

Key Findings :

  • The ester linkage in phenyl benzoate derivatives reduces metabolic stability compared to amide-based ST-246, limiting their utility as oral therapeutics .
  • Lipophilicity correlates with membrane permeability but must be balanced with solubility for bioavailability. ST-246 achieves this balance, whereas phenyl benzoates may suffer from excessive hydrophobicity .

Biological Activity

The compound 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate is a complex organic molecule with potential biological activity. This article reviews its biological properties, including synthesis methods, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃NO₄
  • Molecular Weight : 299.3 g/mol
  • CAS Number : 298682-50-5

The structure consists of a phenyl group attached to a benzoate moiety, which is further linked to a dioxoisoindole structure. This unique configuration may contribute to its biological properties.

Synthesis Methods

Research has indicated that various synthetic routes can yield this compound. One method involves the cyclization of appropriate precursors under acidic conditions, often yielding derivatives with enhanced biological activity.

Antidepressant Properties

Recent studies have explored the antidepressant-like effects of compounds structurally related to 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate. For instance, derivatives exhibiting high affinities for serotonin receptors (5-HT1A and 5-HT2A) demonstrated significant reductions in immobility time in forced swimming tests (FST) and tail suspension tests (TST), suggesting potential antidepressant effects .

Receptor Binding Affinities

The compound's interaction with serotonin receptors is crucial for its biological activity. Compounds with similar structures have shown:

Compound Receptor Ki (nM) Activity
Example A5-HT1A17High affinity
Example B5-HT2A0.71High affinity

These findings suggest that the compound may also interact with these receptors, potentially leading to similar biological effects.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A series of benzoxazole derivatives were synthesized and tested for their binding affinities at serotonin receptors.
    • Results indicated that certain derivatives exhibited significant antidepressant-like activities in animal models, correlating with receptor binding data .
  • Platelet Aggregation Inhibition :
    • Related compounds were evaluated for their ability to inhibit platelet aggregation in vitro.
    • The study found that some derivatives effectively inhibited aggregation induced by various agonists, suggesting potential cardiovascular benefits .

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